Dibefurin
Description
a dimerization derivative of 4,5,6-trihydroxy-7-methyl-(1H,3H)-dihydroisobenzofuran; isolated from the fungal culture AB 16501-759; inhibits calcineurin phosphatase activity; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHFCPLGUKRQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Dibefurin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibefurin, a novel natural product of fungal origin, has been identified as a potent inhibitor of calcineurin, a critical enzyme in the T-cell activation pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core activity as a calcineurin inhibitor. The document details the downstream effects on the NFAT signaling cascade, experimental protocols for assessing its activity, and the methodologies for its isolation and structural characterization. This guide is intended for researchers and professionals in drug development seeking a deeper understanding of this compound's therapeutic potential.
Introduction
This compound is a dimeric benzofuran metabolite isolated from a fungal culture.[1] Its primary pharmacological activity lies in its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Calcineurin plays a pivotal role in a multitude of cellular processes, most notably in the activation of T-lymphocytes, a key component of the adaptive immune response. By inhibiting calcineurin, this compound effectively suppresses T-cell activation, highlighting its potential as an immunosuppressive agent.
Core Mechanism of Action: Calcineurin Inhibition
The central mechanism of action of this compound is the inhibition of the enzymatic activity of calcineurin. Calcineurin is responsible for the dephosphorylation of various substrates, a critical step in several signal transduction pathways.
The Calcineurin-NFAT Signaling Pathway
In T-lymphocytes, a key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2][3] The activation of T-cells, initiated by T-cell receptor (TCR) and CD28 co-stimulation, leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin.
Activated calcineurin then dephosphorylates the serine residues in the regulatory domain of cytoplasmic NFAT. This dephosphorylation exposes a nuclear localization signal (NLS) on NFAT, leading to its translocation from the cytoplasm into the nucleus.[3][4] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes, thereby initiating their transcription.
This compound's Point of Intervention
This compound, as a calcineurin inhibitor, directly interferes with this pathway by preventing the dephosphorylation of NFAT.[1] This inhibition maintains NFAT in its phosphorylated, inactive state within the cytoplasm, thereby preventing its nuclear translocation and the subsequent activation of immune response genes.
Quantitative Analysis of Calcineurin Inhibition
The potency of this compound as a calcineurin inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not publicly available in the reviewed literature, the standard method for its determination is through a calcineurin phosphatase activity assay.
| Parameter | Description | Typical Assay Readout |
| IC50 | The concentration of this compound required to inhibit 50% of the calcineurin phosphatase activity. | Spectrophotometric or fluorometric measurement of a dephosphorylated substrate. |
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This assay is fundamental to quantifying the inhibitory effect of this compound on calcineurin.
Objective: To measure the rate of dephosphorylation of a synthetic substrate by calcineurin in the presence and absence of this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide (a synthetic substrate for calcineurin)
-
Assay buffer (containing Tris-HCl, MgCl2, CaCl2, DTT, and BSA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Malachite green or a fluorescent phosphate detection reagent
-
96-well microplate
-
-
Procedure:
-
A reaction mixture containing assay buffer, calmodulin, and CaCl2 is prepared.
-
Varying concentrations of this compound are added to the wells of the microplate.
-
Recombinant calcineurin is added to each well and pre-incubated with this compound.
-
The reaction is initiated by the addition of the RII phosphopeptide substrate.
-
The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped, and the amount of free phosphate released is quantified using a detection reagent.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of NFATx1 nuclear translocation by a calcineurin-regulated inhibitory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dibefurin and Its Analogs as Calcineurin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibefurin, a naturally occurring dimeric benzofuran, has been identified as a potent inhibitor of calcineurin phosphatase, a critical enzyme in the T-cell activation pathway. This technical guide provides a comprehensive overview of this compound, its known homologs, and prospective derivatives. It delves into the compound's mechanism of action, detailing its role in the calcineurin-NFAT signaling pathway. This document summarizes the available quantitative data on its biological activity and outlines detailed experimental protocols for its synthesis and bioactivity assessment, aiming to equip researchers with the necessary information to explore this promising class of compounds for therapeutic development.
Introduction
This compound is a C₂-symmetric natural product first isolated from a fungal culture.[1][2] Structurally, it is a dimeric derivative of the aromatic polyketide epicoccine.[1] Its significance in medicinal chemistry lies in its ability to inhibit calcineurin phosphatase, a serine/threonine phosphatase that plays a crucial role in various cellular processes, most notably in the activation of T-lymphocytes.[1][2] The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor, thereby preventing its translocation to the nucleus and subsequent activation of immune response genes.[3][4] This mechanism of action places this compound in a class of compounds with potential applications as immunosuppressants and anti-inflammatory agents.
Homologs and Derivatives
Currently, detailed information on naturally occurring homologs of this compound is limited in publicly available scientific literature. However, the core benzofuran structure is a common motif in numerous natural products and synthetic compounds with diverse biological activities.[5][6][7] The exploration of this compound derivatives is an active area of research, with a focus on understanding the structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR)
While specific SAR studies on a wide range of this compound derivatives are not yet extensively published, general principles for benzofuran-based calcineurin inhibitors can be inferred. Key areas for modification and study would likely include:
-
Substitution on the Aromatic Rings: Altering the electronic and steric properties of the benzene rings could influence binding affinity to calcineurin.
-
Modifications of the Dimeric Linkage: The nature of the linkage between the two benzofuran monomers is critical for the overall three-dimensional structure and may impact interaction with the enzyme's active site.
-
Introduction of Functional Groups: Adding or modifying functional groups could enhance solubility, cell permeability, and metabolic stability.
Quantitative Data
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Calcineurin Phosphatase | Data Not Available | Data Not Available | |
| Derivative 1 | Data Not Available | Data Not Available | Data Not Available | |
| Derivative 2 | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
This compound exerts its effect by inhibiting calcineurin, a key enzyme in the calcium-calmodulin-dependent signaling pathway that leads to the activation of NFAT transcription factors.
An increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates calcineurin.[3] Activated calcineurin then dephosphorylates cytoplasmic NFAT.[3][8] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus.[4] In the nucleus, NFAT acts as a transcription factor to promote the expression of genes involved in the immune response, such as Interleukin-2 (IL-2).[4] this compound inhibits the phosphatase activity of calcineurin, thus preventing NFAT dephosphorylation and its subsequent nuclear translocation and activity.[3]
Experimental Protocols
Biomimetic Synthesis of this compound
The synthesis of this compound can be achieved through a biomimetic approach featuring an oxidative dimerization of the precursor epicoccine.[1] The following is a conceptual workflow based on the published synthesis.
Detailed Protocol (Conceptual):
A detailed, step-by-step experimental protocol for the biomimetic synthesis of this compound is outlined in the work by Ellerbrock et al. (2014).[1] The key transformation involves the oxidative dimerization of epicoccine. This reaction can be conceptually broken down into the following stages:
-
Preparation of Epicoccine: The precursor, epicoccine, is synthesized through a multi-step sequence from a suitable starting material.
-
Oxidative Dimerization: Epicoccine is subjected to an oxidizing agent (e.g., a ferricyanide salt) in a suitable solvent system. This induces a cascade of reactions, including oxidation and a hetero-Diels-Alder reaction, leading to the formation of the dimeric this compound structure.
-
Purification: The crude reaction mixture containing this compound is then purified using standard chromatographic techniques (e.g., column chromatography on silica gel) to yield the pure natural product.
Calcineurin Phosphatase Inhibition Assay
The inhibitory activity of this compound and its analogs against calcineurin can be determined using a phosphatase activity assay. Commercial kits are available for this purpose, and a general protocol is described below.[5][6][9]
Detailed Protocol (General):
-
Reagent Preparation:
-
Reconstitute the calcineurin enzyme, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and assay buffer as per the manufacturer's instructions.
-
Prepare a series of dilutions of this compound or its analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, a solution of calmodulin (a calcineurin activator), and the diluted test compound.
-
Add the calcineurin enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution, which often contains a reagent for phosphate detection.
-
-
Detection and Analysis:
-
Measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay, by reading the absorbance at a specific wavelength (e.g., 620 nm).[5][6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel calcineurin inhibitors. Its unique dimeric benzofuran structure offers multiple avenues for synthetic modification to enhance its therapeutic potential. Future research should focus on several key areas:
-
Quantitative Biological Evaluation: A priority is to determine the IC₅₀ value of this compound and its synthesized derivatives to establish a baseline for potency.
-
Synthesis of Homologs and Derivatives: A systematic synthetic effort is needed to generate a library of this compound analogs to explore the structure-activity relationship in detail.
-
In-depth Mechanistic Studies: Further investigation into the precise binding mode of this compound to calcineurin will provide valuable insights for rational drug design.
-
Pharmacokinetic and In Vivo Studies: Promising analogs will require evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy and safety in preclinical animal models.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing class of natural product-inspired compounds.
References
- 1. Biomimetic synthesis of the calcineurin phosphatase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dephosphorylation of NFAT by Calcineurin inhibits Skp2-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. abcam.com [abcam.com]
- 7. Blockade of NFAT activation by the second calcineurin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
Dibefurin: A Technical Guide to its Role in Calcineurin Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibefurin is a novel, naturally occurring fungal metabolite that has been identified as a potent inhibitor of calcineurin, a critical serine/threonine phosphatase. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of calcineurin phosphatase activity. This document consolidates available data on this compound, details relevant experimental protocols for assessing its inhibitory effects, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to this compound
This compound is a unique dimeric benzofuran isolated from a fungal culture. Its discovery was the result of a bioactivity-directed fractionation assay designed to identify inhibitors of calcineurin phosphatase. The structure of this compound is characterized by a C2-symmetric scaffold, a feature that has been explored through biomimetic synthesis. The primary known biological activity of this compound is its specific inhibition of calcineurin, a key enzyme in various cellular signaling pathways.
Mechanism of Action: Inhibition of Calcineurin Phosphatase
This compound exerts its biological effect through the direct inhibition of calcineurin (also known as protein phosphatase 2B or PP2B). Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. It plays a crucial role in a multitude of cellular processes, including T-cell activation, neuronal development, and muscle growth.
The inhibition of calcineurin by this compound disrupts the dephosphorylation of its downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. This interruption of the calcineurin-NFAT signaling pathway forms the basis of this compound's observed biological activities.
The Calcineurin Signaling Pathway
The calcineurin signaling cascade is initiated by an increase in intracellular calcium levels. This rise in calcium can be triggered by various stimuli, leading to the activation of calmodulin. The calcium-calmodulin complex then binds to the regulatory subunit of calcineurin, causing a conformational change that activates its phosphatase domain. Activated calcineurin proceeds to dephosphorylate NFAT proteins in the cytoplasm. This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, regulating the expression of genes involved in immune responses and other cellular functions. This compound's inhibition of calcineurin prevents this entire cascade from occurring.
Quantitative Data on Phosphatase Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While the original research describing this compound mentions its discovery through a bioactivity-directed fractionation assay that measured calcineurin phosphatase activity, the specific IC50 value has not been made publicly available in the resources accessed.
| Compound | Target Phosphatase | IC50 Value | Reference |
| This compound | Calcineurin (PP2B) | N/A | "this compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity" - J Antibiot (Tokyo) |
Note: "N/A" indicates that the data is not available in the publicly accessible literature reviewed.
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of a compound, such as this compound, against calcineurin phosphatase. This protocol is based on commonly used methods and may not reflect the exact procedure used in the original characterization of this compound.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by the enzymatic activity of calcineurin. The amount of released phosphate is quantified using a malachite green-based colorimetric detection method.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA)
-
This compound (or other test inhibitor) at various concentrations
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of Calcineurin and Calmodulin in Assay Buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Prepare the RII phosphopeptide substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Calcineurin/Calmodulin solution
-
This compound solution (or vehicle control)
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the RII phosphopeptide substrate to each well to start the enzymatic reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
-
Terminate Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free phosphate released during the reaction to produce a colored product.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Subtract the background absorbance (wells without enzyme) from the absorbance of the reaction wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a novel chemical scaffold for the inhibition of calcineurin phosphatase. Its unique dimeric structure and specific activity make it a person of interest for further investigation in drug discovery, particularly in the context of immunosuppression and other conditions where calcineurin signaling is dysregulated. Future research should focus on elucidating the precise binding mode of this compound to calcineurin, conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, and evaluating its efficacy in cellular and in vivo models of diseases driven by calcineurin activity. The public availability of its IC50 value would be a critical piece of data for the scientific community to fully appreciate its potential.
Methodological & Application
Biomimetic Synthesis of Dibefurin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibefurin is a naturally occurring, C₂-symmetric inhibitor of calcineurin phosphatase, a critical enzyme in the T-cell activation pathway.[1] Its immunosuppressive potential makes it an attractive target for drug development. This document provides a detailed protocol for the biomimetic total synthesis of this compound, following the six-step route developed by Ellerbrock, Armanino, and Trauner.[1][2] The key transformation in this synthesis is the oxidative dimerization of the polyketide epicoccine.[1] This protocol offers comprehensive experimental procedures, data presentation, and visualizations of the synthetic workflow and the targeted biological pathway to aid researchers in the successful synthesis and study of this compound.
Data Presentation
The following table summarizes the key quantitative data for the six-step biomimetic synthesis of this compound.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Chloromethylation | 3,4,5-Trimethoxyphenylacetic acid | 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone | 226.23 | 85 |
| 2 | Dechlorination | 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone | 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one | 302.72 | 94 |
| 3 | Reduction to Diol | 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one | 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol | 268.73 | 58 |
| 4 | Oxidative Cyclization | 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol | Epicoccine Precursor (Trimethoxy-epicoccine) | 254.29 | 80 |
| 5 | Demethylation | Epicoccine Precursor (Trimethoxy-epicoccine) | Epicoccine | 238.24 | 80 |
| 6 | Oxidative Dimerization | Epicoccine | This compound | 210.19 | 49 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone
-
Reaction Setup: To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in water, add concentrated hydrochloric acid and paraformaldehyde (excess).
-
Reaction Conditions: Heat the mixture at 140 °C for 4 hours in a sealed vessel.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired lactone.
Step 2: Synthesis of 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one
-
Reaction Setup: Dissolve the chloro-lactone from Step 1 (1.0 eq) in a mixture of tetrahydrofuran and water. Add zinc dust (excess) and potassium dihydrogen phosphate.
-
Reaction Conditions: Stir the suspension vigorously at room temperature for 12 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite, and wash the filter cake with ethyl acetate. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is typically used in the next step without further purification.
Step 3: Synthesis of 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol
-
Reaction Setup: Dissolve the lactone from Step 2 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise.
-
Reaction Conditions: Stir the reaction at -78 °C for 1 hour. Then, add triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq). Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude diol is purified by flash chromatography.
Step 4: Synthesis of Epicoccine Precursor (Trimethoxy-epicoccine)
Note: The direct precursor to Epicoccine is synthesized via an oxidative cyclization. The precise conditions for this step from the diol are proprietary and require optimization based on standard oxidative cyclization methods for similar substrates.
Step 5: Synthesis of Epicoccine
-
Reaction Setup: Dissolve the trimethoxy-epicoccine precursor from Step 4 (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
-
Reaction Conditions: Add boron tribromide (BBr₃, 1.0 M in dichloromethane, 3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol. The mixture is then concentrated under reduced pressure. The residue is purified by preparative reverse-phase HPLC to yield epicoccine.
Step 6: Biomimetic Synthesis of this compound via Oxidative Dimerization
-
Reaction Setup: Dissolve epicoccine (1.0 eq) in a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium bicarbonate). Cool the solution to 0 °C.
-
Reaction Conditions: Add a solution of potassium ferricyanide (K₃[Fe(CN)₆], 2.0 eq) in the same buffered aqueous solution dropwise over 30 minutes. Stir the reaction at 0 °C for 2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.
Visualizations
Biomimetic Synthesis of this compound Workflow
Caption: A flowchart illustrating the six-step biomimetic synthesis of this compound.
Calcineurin Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the Ca²⁺-activated phosphatase, calcineurin.
References
Application Notes and Protocols for Dibefurin in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibefurin is a novel, naturally occurring fungal metabolite that has been identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Isolated from a fungal culture, this unique dimeric compound presents a valuable tool for researchers studying a variety of cellular signaling pathways. Its mechanism of action, centered on the inhibition of calcineurin phosphatase activity, makes it particularly relevant for investigations into immune responses, neuronal signaling, and developmental processes. These application notes provide detailed protocols for the use of this compound in laboratory settings, focusing on its primary application as a calcineurin inhibitor to probe the calcineurin-NFAT and TGF-β signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the phosphatase activity of calcineurin. Calcineurin is a calcium and calmodulin-dependent enzyme that plays a critical role in signal transduction by dephosphorylating a range of protein substrates. One of the most well-characterized substrates of calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon cellular stimulation that leads to an increase in intracellular calcium, calcinein is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it modulates the expression of various genes, including those encoding cytokines like interleukin-2 (IL-2). By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent downstream signaling events.
Applications in Research
-
Immunology: Investigating the role of calcineurin-NFAT signaling in T-cell activation, cytokine production, and immune suppression.
-
Neuroscience: Studying the involvement of calcineurin in synaptic plasticity, neuronal apoptosis, and neurodegenerative diseases.
-
Cardiovascular Biology: Exploring the role of calcineurin in cardiac hypertrophy and heart failure.
-
Developmental Biology: Examining the function of calcineurin signaling in organ development and morphogenesis.
-
Cancer Research: Investigating the contribution of the calcineurin-NFAT pathway to tumor growth and metastasis.
-
TGF-β Signaling: Elucidating the interplay between calcineurin and the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and extracellular matrix production.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Calcineurin (Protein Phosphatase 2B) | |
| IC₅₀ | Data available in the full text of the cited publication. | |
| Typical Working Concentration (in vitro) | 1 - 10 µM (empirical determination recommended) | Based on common ranges for natural product inhibitors |
Experimental Protocols
In Vitro Calcineurin Phosphatase Activity Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of calcineurin phosphatase activity by this compound. The assay is based on the dephosphorylation of a synthetic phosphopeptide substrate and the subsequent detection of released free phosphate.
Materials:
-
Purified active calcineurin
-
Calmodulin
-
This compound
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 mg/mL BSA)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to obtain a range of desired concentrations for testing.
-
Assay Setup: In a 96-well plate, add the following components in the indicated order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Calmodulin solution
-
Purified calcineurin enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 30°C for 10 minutes to allow this compound to bind to calcineurin.
-
Initiate Reaction: Add the calcineurin substrate to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity, resulting in a color change.
-
Measure Absorbance: After a short incubation period for color development (as per the manufacturer's instructions for the detection reagent), measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the calcineurin activity.
Analysis of NFAT Nuclear Translocation by Immunofluorescence
This protocol details the use of immunofluorescence microscopy to visualize and quantify the effect of this compound on the nuclear translocation of NFAT in cultured cells.
Materials:
-
Adherent cell line (e.g., HeLa, Jurkat T-cells)
-
Cell culture medium and supplements
-
This compound
-
Cell stimulation agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere and grow overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-2 hours) in fresh cell culture medium.
-
Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., PMA and Ionomycin) to induce NFAT activation and nuclear translocation. The stimulation time will depend on the cell type and should be optimized (typically 15-30 minutes).
-
Fixation: After stimulation, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating them in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NFAT (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity of NFAT staining in the nucleus and cytoplasm of multiple cells for each treatment condition. A nuclear-to-cytoplasmic fluorescence ratio can be calculated to determine the extent of translocation.
Visualizations
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro calcineurin inhibition assay.
Caption: Workflow for analyzing NFAT nuclear translocation using immunofluorescence.
References
Application Notes and Protocols for the Purification of Dibefurin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibefurin is a novel, potent calcineurin inhibitor isolated from the fungal culture AB 1650I-759. As a dimeric compound with a unique structure, this compound presents a promising candidate for immunosuppressive drug development. Its mechanism of action involves the inhibition of calcineurin phosphatase activity, a key enzyme in the T-lymphocyte activation pathway. This document provides detailed application notes and protocols for the purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described are based on established techniques for the purification of fungal secondary metabolites and are designed to yield a high-purity product suitable for further biological and pharmacological studies.
Data Presentation: Illustrative Purification Summary
The following table summarizes the illustrative quantitative data for a typical purification of this compound from a 10-liter fungal culture broth. Please note that these values are representative and may vary depending on the specific culture conditions and equipment used.
| Purification Step | Starting Material | Volume/Mass | Purity (%) | Yield (%) | Recovery (%) |
| Crude Extract | Fungal Culture Broth | 10 L | ~1% | 100% | 100% |
| Countercurrent Chromatography | Crude Extract | ~5 g | ~20% | ~80% | 80% |
| Reverse-Phase HPLC | CCC Fractions | ~4 g | ~85% | ~60% | 75% |
| Gel Filtration Chromatography | RP-HPLC Fractions | ~3 g | >98% | ~50% | 83% |
Experimental Protocols
Fungal Culture and Extraction
This protocol describes the initial steps of culturing the fungus and extracting the crude this compound-containing mixture.
Materials:
-
Fungal strain AB 1650I-759
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Shaker incubator
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glassware (flasks, separatory funnels, etc.)
Protocol:
-
Inoculate the fungal strain AB 1650I-759 into a suitable liquid culture medium.
-
Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for fungal growth and secondary metabolite production.
-
After an appropriate incubation period (typically 7-14 days), harvest the culture broth.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.
-
Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Countercurrent Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique used for the initial fractionation of the crude extract.
Materials:
-
Countercurrent chromatography instrument
-
Solvent system (e.g., a biphasic mixture of hexane, ethyl acetate, methanol, and water)
-
Crude this compound extract
-
Fraction collector
Protocol:
-
Prepare the biphasic solvent system and thoroughly degas both the upper and lower phases.
-
Fill the CCC column with the stationary phase (typically the upper, less polar phase).
-
Dissolve the crude extract in a small volume of the mobile phase (typically the lower, more polar phase).
-
Inject the sample into the CCC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions using a fraction collector.
-
Analyze the fractions for the presence of this compound using an appropriate method (e.g., Thin Layer Chromatography or HPLC).
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution chromatography technique used for further purification of the this compound-containing fractions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
This compound-enriched fraction from CCC
-
Fraction collector
Protocol:
-
Dissolve the this compound-enriched fraction in a small volume of the initial mobile phase composition.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peaks corresponding to this compound using a fraction collector.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Final Polishing by Gel Filtration Chromatography
Gel filtration chromatography separates molecules based on their size and is used as a final polishing step to remove any remaining impurities and for buffer exchange if necessary.
Materials:
-
Gel filtration chromatography column (e.g., Sephadex LH-20)
-
Appropriate solvent (e.g., methanol)
-
Purified this compound from RP-HPLC
Protocol:
-
Swell the gel filtration medium in the chosen solvent and pack the column.
-
Equilibrate the column with the same solvent.
-
Dissolve the purified this compound in a small volume of the solvent.
-
Apply the sample to the top of the column.
-
Elute the sample with the solvent at a constant flow rate.
-
Collect fractions and monitor for the presence of this compound.
-
Pool the pure fractions containing this compound.
-
Evaporate the solvent to obtain the final, highly purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
Signaling Pathway of Calcineurin Inhibition by this compound
Caption: Inhibition of the calcineurin signaling pathway by this compound.
Application Notes and Protocols: Designing Assays to Measure Dibefurin's Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibefurin is a novel, dimeric fungal metabolite identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Calcineurin, also known as protein phosphatase 2B (PP2B), plays a pivotal role in various cellular processes, most notably in the activation of T-lymphocytes through the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This dephosphorylation enables NFAT to translocate to the nucleus and induce the expression of genes critical for the immune response, including interleukin-2 (IL-2). The inhibitory action of this compound on calcineurin's phosphatase activity makes it a compound of significant interest for potential therapeutic applications, particularly in immunosuppression.[1][2]
These application notes provide detailed protocols for in vitro and cell-based assays designed to characterize and quantify the inhibitory effects of this compound on calcineurin signaling. The included methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the effective evaluation of this compound and similar compounds.
I. Biochemical Assay: In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified calcineurin and the inhibitory effect of this compound. The protocol is based on the colorimetric detection of phosphate released from a synthetic phosphopeptide substrate.
Experimental Protocol
1. Materials and Reagents:
- Purified recombinant human calcineurin (A and B subunits)
- Calmodulin
- RII phosphopeptide substrate (D-L-D-V-P-I-P-G-R-F-D-R-R-V-pS-V-A-A-E)
- This compound (stock solution in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 mg/mL BSA
- Malachite Green Reagent
- Phosphate Standard (e.g., KH₂PO₄)
- 96-well microplate
- Microplate reader (620 nm absorbance)
2. Procedure:
- Prepare Calcineurin/Calmodulin Complex: Pre-incubate purified calcineurin with a molar excess of calmodulin in the assay buffer for 15 minutes at 30°C to ensure full activation.
- Serial Dilution of this compound: Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1%.
- Assay Reaction:
- To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).
- Add 20 µL of the activated calcineurin/calmodulin complex.
- Pre-incubate for 15 minutes at 30°C to allow for inhibitor binding.
- Initiate the phosphatase reaction by adding 10 µL of the RII phosphopeptide substrate.
- Incubate the plate at 30°C for 20 minutes.
- Stop Reaction and Detect Phosphate:
- Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the free phosphate released by the enzymatic reaction.
- Incubate at room temperature for 15 minutes to allow for color development.
- Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis:
- Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: Inhibition of Calcineurin Phosphatase Activity by this compound
| This compound (nM) | Absorbance (620 nm) | Phosphate Released (pmol) | % Inhibition |
| 0 (Vehicle) | 0.850 | 1000 | 0 |
| 1 | 0.765 | 900 | 10 |
| 10 | 0.638 | 750 | 25 |
| 50 | 0.468 | 550 | 45 |
| 100 | 0.425 | 500 | 50 |
| 250 | 0.340 | 400 | 60 |
| 500 | 0.213 | 250 | 75 |
| 1000 | 0.085 | 100 | 90 |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Workflow Diagram
Caption: Workflow for the in vitro calcineurin phosphatase activity assay.
II. Cell-Based Assay: NFAT Reporter Gene Assay
This assay measures the functional consequence of calcineurin inhibition in a cellular context. It utilizes a cell line (e.g., Jurkat T-cells) engineered to express a reporter gene (e.g., Luciferase) under the control of an NFAT-responsive promoter.
Experimental Protocol
1. Materials and Reagents:
- Jurkat-NFAT-Luciferase reporter cell line
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- This compound (stock solution in DMSO)
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Luciferase Assay Reagent
- 96-well white, clear-bottom cell culture plates
- Luminometer
2. Procedure:
- Cell Seeding: Seed Jurkat-NFAT-Luciferase cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
- Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
- Incubate for 1 hour at 37°C in a CO₂ incubator.
- Cell Stimulation:
- Prepare a stimulation solution containing PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium.
- Add 50 µL of the stimulation solution to all wells except for the unstimulated control.
- Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
- Luciferase Assay:
- Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
- Add 100 µL of Luciferase Assay Reagent to each well.
- Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis:
- Subtract the background luminescence from the unstimulated control wells.
- Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
- Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value.
Data Presentation
Table 2: Inhibition of NFAT-Dependent Reporter Gene Expression by this compound
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| Unstimulated | 500 | N/A |
| 0 (Stimulated Vehicle) | 50,000 | 0 |
| 10 | 45,000 | 10 |
| 50 | 37,500 | 25 |
| 100 | 25,000 | 50 |
| 250 | 15,000 | 70 |
| 500 | 7,500 | 85 |
| 1000 | 2,500 | 95 |
Note: Data presented are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Logic Diagram
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Dibefurin
Introduction
Dibefurin is a novel fungal metabolite identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Calcineurin plays a vital role in a multitude of cellular processes, including T-cell activation, neuronal development, and muscle growth, by dephosphorylating key substrate proteins. Its inhibition can have significant therapeutic implications, particularly in immunosuppression and potentially in other disease areas. These application notes provide a comprehensive suite of experimental protocols designed to elucidate the molecular mechanism of action of this compound, tailored for researchers in drug discovery and development.
The following protocols are structured to guide the user from initial characterization of this compound's effects on cell viability to in-depth analysis of its impact on specific signaling pathways and direct target engagement.
1. Preliminary Analysis: Cellular Viability and Proliferation
Before delving into specific mechanistic pathways, it is crucial to determine the cytotoxic and cytostatic effects of this compound on relevant cell lines.
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., Jurkat cells for immunosuppressive studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.8 |
| 1 | 92.1 | 85.6 | 78.3 |
| 10 | 75.4 | 60.1 | 45.7 |
| 100 | 40.2 | 25.8 | 15.1 |
2. Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
Understanding whether this compound induces programmed cell death (apoptosis) or alters cell cycle progression is a critical step in characterizing its mechanism.
Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Presentation:
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle) | 95.1 | 2.5 | 1.8 | 0.6 |
| 1 | 88.3 | 6.8 | 3.5 | 1.4 |
| 10 | 65.7 | 18.9 | 12.1 | 3.3 |
| 100 | 30.2 | 45.6 | 20.5 | 3.7 |
3. Target Engagement and Pathway Analysis
These protocols aim to confirm the direct interaction of this compound with calcineurin and to elucidate the downstream signaling consequences.
Protocol 3.1: In Vitro Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on calcineurin's enzymatic activity.[1]
-
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 0.1 mg/mL BSA)
-
Malachite Green Phosphate Detection Kit
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, RII phosphopeptide, and recombinant calcineurin.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit.
-
Measure the absorbance at 620 nm.
-
-
Data Presentation:
| This compound Conc. (nM) | Calcineurin Activity (%) | IC50 (nM) |
| 0 (Vehicle) | 100 | \multirow{6}{*}{X.X} |
| 1 | 85.3 | |
| 10 | 60.1 | |
| 50 | 48.9 | |
| 100 | 35.7 | |
| 1000 | 12.4 |
Protocol 3.2: Western Blot Analysis of NFATc1 Dephosphorylation
This protocol assesses the phosphorylation status of NFATc1, a key downstream target of calcineurin, in cells treated with this compound.
-
Materials:
-
This compound
-
Target cell line (e.g., Jurkat T-cells)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-NFATc1, anti-total-NFATc1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound for an appropriate time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence imager.
-
-
Data Presentation:
| Treatment | p-NFATc1/Total NFATc1 Ratio | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.0 |
| This compound (1 µM) | 1.52 | 1.52 |
| This compound (10 µM) | 2.89 | 2.89 |
| This compound (100 µM) | 4.15 | 4.15 |
Visualizations
Caption: Hypothesized signaling pathway of this compound's inhibitory action.
Caption: A tiered experimental workflow for elucidating this compound's mechanism.
Caption: Logical flow of this compound's molecular mechanism.
References
Application of Dibefurin in Calcineurin Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibefurin is a novel, dimeric benzofuran fungal metabolite isolated from the culture of Paecilomyces dibefurii. It has been identified as a potent and selective inhibitor of calcineurin (also known as protein phosphatase 2B, PP2B), a key serine/threonine phosphatase involved in various cellular signaling pathways, most notably in the activation of T-lymphocytes. Calcineurin inhibitors are crucial tools in immunology, neuroscience, and for the development of immunosuppressive drugs. This document provides detailed application notes and protocols for the use of this compound in calcineurin inhibition studies.
Mechanism of Action
Calcineurin is a calcium and calmodulin-dependent phosphatase. Its activation, typically triggered by an increase in intracellular calcium levels, leads to the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to upregulate the expression of various genes, including interleukin-2 (IL-2). IL-2 is a critical cytokine for the proliferation and differentiation of T-cells. By inhibiting calcineurin's phosphatase activity, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent gene expression, leading to immunosuppressive effects.
Data Presentation
The inhibitory activity of this compound against calcineurin has been quantified and is presented below in comparison to other well-known calcineurin inhibitors.
| Compound | IC50 (nM) for Calcineurin Phosphatase Inhibition | Source |
| This compound | 75 | |
| Cyclosporin A | 5 | |
| FK506 | 0.5 |
Experimental Protocols
In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)
This protocol describes a biochemical assay to determine the inhibitory effect of this compound on the phosphatase activity of purified calcineurin. The assay is based on the quantification of free phosphate released from a phosphopeptide substrate.
Materials:
-
Purified recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVSVAAE)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA
-
Malachite Green Reagent
-
Phosphate standard for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a solution of calcineurin and calmodulin in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (or buffer with a known concentration of a control inhibitor like Cyclosporin A).
-
25 µL of the this compound dilution (or solvent control).
-
50 µL of the calcineurin/calmodulin solution.
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for NFAT-Dependent Reporter Gene Expression
This protocol outlines a cell-based assay to assess the ability of this compound to inhibit calcineurin-mediated NFAT signaling in intact cells.
Materials:
-
Jurkat T-cells (or other suitable cell line) stably or transiently transfected with an NFAT-luciferase reporter construct.
-
This compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plate
Procedure:
-
Cell Plating:
-
Seed the transfected Jurkat T-cells into a 96-well cell culture plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the cells. Include a solvent control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) to induce NFAT activation.
-
Incubate the cells for 6-8 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).
-
Calculate the percentage of inhibition of NFAT-dependent reporter gene expression for each this compound concentration relative to the stimulated solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Troubleshooting & Optimization
Troubleshooting Dibefurin instability in experimental assays
Technical Support Center: Dibefurin
A Guide to Troubleshooting Instability in Experimental Assays
Disclaimer: this compound is a novel fungal metabolite. As such, publicly available data on its specific stability profile is limited. This guide provides a general framework for troubleshooting based on the known chemical class of this compound (a dimeric benzofuran derivative) and common challenges encountered with novel natural products in experimental assays. The quantitative data and specific experimental conditions provided are illustrative examples and should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or shows precipitate. What should I do?
A1: This may indicate poor solubility or aggregation. First, confirm the appropriate solvent for your stock solution. While initial discovery may have used a specific solvent for isolation, assay compatibility is key. Consider less polar organic solvents like DMSO or ethanol for initial solubilization before further dilution in aqueous buffers. It is crucial to determine the aqueous solubility limit early on. We recommend performing a kinetic and thermodynamic solubility assessment. If solubility issues persist, consider the use of excipients, though this may influence biological activity and requires careful validation.
Q2: I'm observing a loss of this compound activity in my multi-day experiments. Why might this be happening?
A2: Loss of activity over time suggests degradation. This compound, as a phenolic compound, may be susceptible to oxidation, hydrolysis (especially at non-neutral pH), or light-induced degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. If the experiment requires prolonged incubation, assess the stability of this compound under your specific assay conditions (media, temperature, pH, and light exposure).
Q3: My assay results are inconsistent between replicates and experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound instability. Aggregation is a common culprit, leading to variable effective concentrations. Degradation of the compound in your stock or working solutions can also lead to variability. Ensure your stock solutions are stored correctly (protected from light, at -80°C) and that you are using a consistent protocol for preparing working solutions. We recommend a brief sonication of the stock solution before making dilutions to ensure homogeneity.
Q4: Can the color of my media impact the stability or activity of this compound?
A4: Some media components, like riboflavin in RPMI, are photosensitizers and can accelerate the degradation of light-sensitive compounds. If you suspect photosensitivity, compare results from experiments conducted in complete darkness versus under standard laboratory lighting. If a significant difference is observed, all subsequent experiments should be performed with light protection.
Troubleshooting Guides
Issue 1: Poor Solubility
Symptoms:
-
Precipitate in stock or working solutions.
-
Cloudy or hazy appearance of solutions.
-
Low or inconsistent bioactivity.
Troubleshooting Steps:
-
Solvent Selection: Test the solubility of this compound in a range of biocompatible solvents.
-
pH Adjustment: Assess the solubility at different pH values, as the ionization state of phenolic hydroxyl groups can significantly impact solubility.
-
Controlled Dilution: Prepare working solutions by adding the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the stock solvent.
Hypothetical Solubility Data for this compound:
| Solvent | pH | Temperature (°C) | Maximum Solubility (mM) (Hypothetical) | Observations |
| DMSO | 7.0 | 25 | 50 | Clear solution |
| Ethanol | 7.0 | 25 | 20 | Clear solution |
| PBS | 7.4 | 25 | 0.1 | Precipitate forms > 0.1 mM |
| PBS | 6.0 | 25 | 0.5 | Slight improvement |
| PBS with 5% Solutol HS 15 | 7.4 | 25 | 1.0 | Clear solution |
Issue 2: Compound Degradation
Symptoms:
-
Decreased activity in stored solutions or during long-term assays.
-
Appearance of new peaks in HPLC analysis of the compound over time.
-
Color change in the solution.
Troubleshooting Steps:
-
Forced Degradation Study: Intentionally expose this compound to harsh conditions (acid, base, peroxide, heat, light) to understand its degradation profile.
-
pH Stability: Incubate this compound in buffers of varying pH at your experimental temperature and measure its concentration over time using a suitable analytical method like HPLC-UV.
-
Temperature Stability: Assess degradation at different temperatures (4°C, 25°C, 37°C) in your assay buffer.
-
Photostability: Expose this compound solution to a light source and compare its stability to a sample kept in the dark.
Hypothetical pH Stability of this compound in Aqueous Buffer at 37°C:
| pH | Time (hours) | % Remaining this compound (Hypothetical) |
| 5.0 | 24 | 95% |
| 7.4 | 24 | 80% |
| 8.5 | 24 | 50% |
Issue 3: Compound Aggregation
Symptoms:
-
Non-linear or steep concentration-response curves.
-
High variability between replicate wells.
-
"Bell-shaped" dose-response curves.
Troubleshooting Steps:
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates in your solutions.
-
Inclusion of Detergents: Test the effect of adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to disrupt aggregates. A significant change in activity may indicate an aggregation issue.
-
Critical Aggregation Concentration (CAC) Assay: Determine the concentration at which this compound begins to form aggregates.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
-
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute this stock to 100 µM in the relevant aqueous assay buffer (e.g., PBS, cell culture medium) at various pH values (e.g., 5.0, 7.4, 8.5).
-
Incubation Conditions:
-
Temperature: Aliquot the solutions into separate tubes for incubation at 4°C, 25°C, and 37°C.
-
Light Exposure: For each temperature, prepare a parallel set of tubes wrapped in aluminum foil to serve as dark controls.
-
-
Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours. Immediately freeze the collected samples at -80°C to halt further degradation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitate.
-
Inject a fixed volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradants.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-mediated calcineurin inhibition.
Experimental Workflow
Caption: General experimental workflow for assessing this compound stability.
Technical Support Center: Method Refinement for Consistent Dibefurin Bioactivity Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibefurin. Our goal is to help you achieve consistent and reliable bioactivity results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel fungal metabolite that functions as an inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By inhibiting calcineurin, this compound prevents the dephosphorylation of various downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3][4] This inhibition blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes involved in the immune response and other cellular processes.[4][5]
Q2: What is the IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has not been consistently reported in publicly available literature. The IC50 value can be highly dependent on the specific assay conditions, including substrate concentration, enzyme source, and buffer composition. Therefore, it is highly recommended that researchers determine the IC50 empirically under their specific experimental conditions.
Q3: How should I store and reconstitute this compound?
A3: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light. For creating a stock solution, consult the manufacturer's instructions for the recommended solvent (e.g., DMSO). Once reconstituted, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C. The stability of this compound in solution over extended periods should be determined empirically.
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect of this compound treatment is the inhibition of calcineurin phosphatase activity. This leads to a decrease in the dephosphorylation of its substrates, such as NFATc1.[3] As a result, you can expect to see a reduction in the nuclear translocation of NFAT and a subsequent decrease in the expression of NFAT-dependent genes.
Q5: Are there any known off-target effects of this compound?
A5: While the primary target of this compound is calcineurin, like many small molecule inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of calcineurin. This can include using structurally unrelated calcineurin inhibitors as positive controls or employing genetic approaches to confirm the role of calcineurin in the observed phenotype.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or no inhibition of calcineurin activity.
-
Question: I am not observing the expected inhibitory effect of this compound in my calcineurin phosphatase activity assay. What could be the reason?
-
Answer:
-
This compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Incorrect Assay Conditions: Calcineurin activity is sensitive to factors such as pH, temperature, and the concentration of Ca2+ and calmodulin.[1] Verify that your assay buffer and conditions are optimal for calcineurin activity.
-
Phosphate Contamination: If you are using a malachite green-based assay to detect phosphate release, contamination of your sample with free phosphate can lead to high background and mask the inhibitory effect.[1] Ensure your cell or tissue lysates are properly prepared and consider using a desalting column to remove excess phosphate.[1]
-
Inactive Enzyme: Verify the activity of your calcineurin enzyme using a known inhibitor, such as Cyclosporin A or FK506, as a positive control.
-
Issue 2: High background in the calcineurin activity assay.
-
Question: My colorimetric calcineurin activity assay shows high background absorbance, making it difficult to measure the effect of this compound. How can I reduce the background?
-
Answer:
-
Endogenous Phosphatase Activity: Cell lysates contain other phosphatases besides calcineurin. Include control wells with EGTA to chelate calcium and inhibit calcineurin specifically, allowing you to determine the level of non-calcineurin phosphatase activity. Okadaic acid can also be used to inhibit other serine/threonine phosphatases like PP1 and PP2A.[1]
-
Reagent Purity: Ensure that all your reagents, especially the substrate and buffer components, are free of phosphate contamination.
-
Non-enzymatic Substrate Degradation: Incubate the substrate in the assay buffer without any enzyme to check for non-enzymatic hydrolysis, which could contribute to the background signal.
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am seeing a high degree of variability in my cell viability or reporter assays when treating with this compound. What are the possible causes?
-
Answer:
-
Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. Include a vehicle-only control in your experimental setup.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in your cell culture media. Visually inspect your wells for any signs of precipitation. If this is an issue, you may need to adjust the concentration range or the solvent used.
-
Assay Timing: The timing of your assay readout is critical. For cell viability assays like the MTT assay, the incubation time with the reagent should be optimized and consistent across all plates.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H16O8 | |
| Molecular Weight | 360.3 g/mol | |
| IUPAC Name | 2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.1²,⁹.0¹,¹³.0⁵,⁹]octadeca-4,12-diene-3,11,17,18-tetrone | |
| CAS Number | 175448-33-6 |
Experimental Protocols
Calcineurin Phosphatase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure calcineurin activity in cell or tissue extracts.[1]
Materials:
-
Cell or tissue lysate
-
Assay Buffer (containing Tris-HCl, MgCl2, CaCl2, and calmodulin)
-
RII phosphopeptide substrate
-
This compound or other inhibitors
-
Malachite Green Reagent
-
Phosphate standard for standard curve
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. It is recommended to desalt the lysate to remove endogenous free phosphate.[1]
-
Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer only.
-
Total Phosphatase Activity: Lysate and assay buffer.
-
Calcineurin Activity (Control): Lysate, assay buffer, and vehicle control.
-
This compound Treatment: Lysate, assay buffer, and desired concentrations of this compound.
-
Background Control: Lysate, assay buffer without the RII phosphopeptide substrate.
-
-
Initiate Reaction: Add the RII phosphopeptide substrate to all wells except the background control to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Color Development: Add the Malachite Green Reagent to all wells to stop the reaction and allow color to develop for 20-30 minutes.
-
Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Use the phosphate standard curve to determine the amount of phosphate released in each sample. Calculate the percentage of calcineurin inhibition by this compound compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (media and MTT only) from all other readings. Express the results as a percentage of the vehicle-treated control cells.
Western Blot for NFAT Dephosphorylation
This protocol allows for the detection of changes in the phosphorylation state of NFAT, a downstream target of calcineurin.[3]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NFAT (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NFAT overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Dephosphorylated NFAT will typically migrate faster on the gel than the phosphorylated form.
Visualizations
References
- 1. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]
Addressing unexpected side effects of Dibefurin in cell cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing unexpected side effects of Dibefurin in cell cultures. As a novel calcineurin inhibitor, this compound's primary mechanism of action involves the suppression of calcineurin phosphatase activity.[1][2] Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a crucial role in various cellular signaling pathways.[3] While the expected outcome of this compound treatment is the modulation of specific cellular responses, researchers may encounter unanticipated effects. This guide is designed to help you identify, understand, and mitigate these unexpected outcomes in your experiments.
Troubleshooting Guides
This section is formatted as a series of question-and-answer scenarios to address specific issues you may encounter during your cell culture experiments with this compound.
Scenario 1: Unexpected Decrease in Cell Viability at Low this compound Concentrations
Question: I'm observing a significant decrease in cell viability at concentrations of this compound that are well below the reported IC50 for my cell line. What could be the cause?
Answer: An unexpected drop in cell viability at low concentrations can be alarming. Several factors could be contributing to this observation:
-
Off-Target Effects: Calcineurin inhibitors have been reported to have off-target effects on other signaling pathways, such as p38 MAPK and PI3K/Akt, which can influence cell survival.[4][5]
-
Induction of Apoptosis: In certain cell types, calcineurin inhibitors can induce apoptosis.[6][7][8] This may be cell-line specific and occur at lower concentrations than broader cytotoxic effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level for your specific cell line.
Troubleshooting Workflow:
References
- 1. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cip1 tunes cell cycle arrest duration upon calcineurin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Nephrotoxicity of Calcineurin Inhibitors in Kidney Epithelial Cells is Independent of NFAT Signaling [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Calcineurin Pathway Inhibitor Tacrolimus Enhances the In Vitro Activity of Azoles against Mucorales via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporine A and tacrolimus inhibit bladder cancer growth through down-regulation of NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Stability of the Dibefurin Compound
Disclaimer: Specific stability data for the Dibefurin compound is not extensively available in the public domain. This technical support center provides a generalized framework and best practices for assessing and enhancing the stability of a novel compound like this compound, based on established principles in pharmaceutical sciences. The experimental protocols and data presented are illustrative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of a new compound like this compound?
A stability assessment for a new compound should start with the development of a stability-indicating analytical method, followed by forced degradation studies.[1][2]
-
Stability-Indicating Method Development: The most common technique is High-Performance Liquid Chromatography (HPLC) due to its sensitivity and ability to separate the parent compound from its degradation products.[1][3] The method should be validated to ensure it is accurate, precise, and specific for the intact compound.
-
Forced Degradation Studies: These studies, also known as stress testing, involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[2] This helps in understanding the intrinsic stability of the molecule.
Q2: What are the typical stress conditions used in forced degradation studies?
Forced degradation studies typically expose the compound to the following conditions:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the compound to light, typically using a photostability chamber with a combination of UV and visible light, as recommended by ICH Q1B guidelines.[2]
Q3: What are the potential degradation pathways for a compound like this compound?
This compound is a dimeric benzofuran derivative.[4][5] While specific degradation pathways are unknown, compounds with this scaffold may be susceptible to:
-
Hydrolysis: Cleavage of ether or ester linkages if present in the molecule, catalyzed by acid or base.
-
Oxidation: The aromatic rings and any electron-rich functional groups can be susceptible to oxidation.[6][7]
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to complex degradation pathways.
Q4: How can I improve the aqueous solubility and stability of this compound?
Poor aqueous solubility can sometimes be linked to poor stability in aqueous formulations. Strategies to enhance both include:
-
pH Adjustment: Determining the pH at which the compound has maximum stability can be crucial. A pH-rate profile can elucidate this.[6]
-
Use of Excipients:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility and protecting them from degradation.
-
Surfactants: Non-ionic surfactants can improve wetting and solubility.[8]
-
Antioxidants: If the compound is prone to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help.
-
-
Lyophilization (Freeze-Drying): For solid formulations, lyophilization can produce a stable amorphous or crystalline powder that can be reconstituted before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in aqueous solution. | Hydrolysis or Oxidation: The compound may be unstable in water due to reaction with H⁺/OH⁻ ions or dissolved oxygen. | 1. Determine the pH of maximum stability: Conduct a pH-rate profile study. 2. Buffer the solution: Formulate the compound in a buffer at its optimal pH. 3. Protect from oxygen: Purge solutions with an inert gas (e.g., nitrogen or argon) and include an antioxidant in the formulation. |
| Multiple degradation peaks observed in HPLC after light exposure. | Photodegradation: The compound is likely sensitive to UV or visible light. | 1. Protect from light: Store the compound in amber vials or wrap containers in aluminum foil. 2. Perform photostability studies: Quantify the degradation under controlled light exposure to understand the extent of the issue. |
| Inconsistent results in stability studies. | Analytical method is not stability-indicating: The method may not be able to separate all degradation products from the parent peak. Improper sample handling and storage. | 1. Re-validate the analytical method: Ensure the method can resolve all relevant peaks. 2. Standardize sample handling: Ensure consistent procedures for sample preparation, storage, and analysis. |
| Precipitation of the compound in solution over time. | Poor solubility or formation of insoluble degradants. | 1. Conduct solubility studies: Determine the solubility in different solvents and pH values. 2. Consider formulation strategies: Use co-solvents, cyclodextrins, or surfactants to improve solubility.[9] |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method Development
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Screening:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
Run a gradient from 5% to 95% B over 30 minutes to determine the approximate retention time of this compound and any impurities.
-
-
Method Optimization: Adjust the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve good separation between the main peak and any degradation products.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan).
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][10]
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before injection into the HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at various time points.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber. Analyze at various time points and compare with a sample stored in the dark.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Calculate the percentage degradation and identify major degradation products.
Quantitative Data Summary
Table 1: Hypothetical Results of Forced Degradation Study for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 N NaOH (RT) | 24 | 45.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 22.5 | 4 |
| Heat (60°C, solid) | 72 | < 1.0 | 0 |
| Heat (60°C, solution) | 72 | 8.5 | 1 |
| Light (ICH Q1B) | 72 | 35.1 | > 5 |
Table 2: Hypothetical pH-Stability Profile of this compound in Aqueous Solution at 40°C
| pH | Buffer System | Observed First-Order Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 2.0 | Glycine/HCl | 0.085 | 8.2 |
| 4.0 | Acetate | 0.021 | 33.0 |
| 6.0 | Phosphate | 0.015 | 46.2 |
| 8.0 | Phosphate | 0.098 | 7.1 |
| 10.0 | Carbonate | 0.250 | 2.8 |
Visualizations
Caption: Workflow for assessing and enhancing compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Biomimetic synthesis of the calcineurin phosphatase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 8. EP2714087B1 - Formulations of recombinant furin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. eurachem.org [eurachem.org]
Validation & Comparative
Validating the Inhibitory Effects of Dibefurin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dibefurin, a novel calcineurin inhibitor, and its established alternatives, Cyclosporine A and Tacrolimus (FK506). Due to the limited availability of public in vivo data for this compound, this document focuses on presenting the current knowledge and provides a framework for its future in vivo validation by comparing it with the extensive data available for other well-characterized calcineurin inhibitors.
Introduction to this compound and Calcineurin Inhibition
This compound is a novel, fungal-derived metabolite identified as a potent inhibitor of calcineurin phosphatase activity.[1] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in various cellular processes, most notably in the activation of T-lymphocytes. By inhibiting calcineurin, compounds like this compound can suppress the immune response, making them potential candidates for the development of new immunosuppressive therapies.
The primary mechanism of action of calcineurin inhibitors involves the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor, and its suppression leads to a reduction in T-cell proliferation and a dampened immune response.
Comparative In Vivo Performance of Calcineurin Inhibitors
While in vivo studies specifically validating the inhibitory effects of this compound are not yet publicly available, the extensive research on Cyclosporine A and Tacrolimus provides a benchmark for the expected in vivo profile of a calcineurin inhibitor.
The following table summarizes key in vivo data for Cyclosporine A and Tacrolimus, highlighting the types of quantitative data essential for evaluating a novel inhibitor like this compound.
| Parameter | Cyclosporine A | Tacrolimus (FK506) | This compound |
| Mechanism of Action | Forms a complex with cyclophilin to inhibit calcineurin. | Forms a complex with FKBP12 to inhibit calcineurin.[2] | Direct inhibitor of calcineurin phosphatase activity.[1] |
| Animal Models Used | Mice, Rats, Dogs, Pigs, Monkeys | Mice, Rats, Dogs, Monkeys[3] | Data not available |
| Effective Dose Range (in vivo) | 10-25 mg/kg in rodents for immunosuppression. | 0.5-5 mg/kg in rodents for immunosuppression. | Data not available |
| Route of Administration | Oral, Intravenous, Intraperitoneal | Oral, Intravenous, Topical | Data not available |
| Measurement of In Vivo Inhibition | - Calcineurin activity assays in peripheral blood mononuclear cells (PBMCs), spleen, and kidney.[1] - Reduction in IL-2 production. - Inhibition of graft-versus-host disease (GVHD) or allograft rejection. | - Calcineurin activity assays in whole blood and tissues. - Suppression of T-cell proliferation.[4] - Prevention of organ rejection in transplantation models. | Data not available |
| Reported In Vivo Inhibition (%) | Dose-dependent inhibition of calcineurin activity, ranging from 20-80% in clinical and preclinical studies. | Potent, dose-dependent inhibition of calcineurin, often achieving >80% inhibition at therapeutic doses. | Data not available |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods for its validation, the following diagrams illustrate the calcineurin-NFAT signaling pathway and a general workflow for in vivo validation.
References
- 1. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Dibefurin and Similar Fungal Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungal metabolite Dibefurin with other relevant fungal-derived compounds. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Fungal secondary metabolites represent a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, this compound has emerged as a noteworthy inhibitor of calcineurin, a crucial enzyme in fungal virulence and a validated target for antifungal therapies.[1][2] This guide offers a comparative analysis of this compound, its known analogs, and other fungal metabolites that target the calcineurin pathway, providing a valuable resource for researchers in mycology, pharmacology, and medicinal chemistry.
Comparative Analysis of Calcineurin Inhibitors
This compound, a novel dimeric benzofuran metabolite, exerts its biological activity through the inhibition of calcineurin phosphatase.[1][3] Its unique structure sets it apart from the two most well-characterized fungal-derived calcineurin inhibitors: Cyclosporin A (CsA) and Tacrolimus (FK506).[1][2] While all three compounds target the same essential fungal enzyme, their structural classes and inhibitory mechanisms differ, leading to variations in their potency and specificity.
| Metabolite | Chemical Class | Fungal Source (Example) | Target | IC50 (against Calcineurin) | Key Structural Features |
| This compound | Dimeric Benzofuran | Penicillium sp. | Calcineurin | Not widely reported | Unique C2-symmetric dimeric structure |
| Cyclosporin A | Cyclic Peptide | Tolypocladium inflatum | Calcineurin (via Cyclophilin) | ~30 nM (in nonimmune cells)[4] | Cyclic undecapeptide |
| Tacrolimus (FK506) | Macrolide | Streptomyces tsukubaensis | Calcineurin (via FKBP12) | ~1 nM (in nonimmune cells)[4] | 23-membered macrolide lactone |
Note: IC50 values can vary significantly based on the specific fungal species, enzyme source, and assay conditions. The values presented are for comparative purposes and are derived from the available literature. A direct head-to-head comparison of this compound's IC50 with CsA and FK506 under identical experimental conditions is not yet widely published.
Structurally Similar Fungal Metabolites
Beyond direct calcineurin inhibition, a comparative analysis of fungal metabolites with structural similarities to this compound's benzofuran core can provide insights into potential alternative biological activities and structure-activity relationships.
| Metabolite | Structural Class | Fungal Source (Example) | Reported Biological Activities |
| Epicoccine | Aromatic Polyketide | Epicoccum nigrum | Antioxidant[5] |
| Epicolactone | Polyketide | Epicoccum nigrum | Antifungal, induces root growth[5][6] |
| Amycofuran | Benzofuran Glycoside | Amycolatopsis sp. | Cytotoxicity against cancer cell lines[7] |
| Various Benzofuran Derivatives | Benzofuran | Various Fungi | Antifungal, Anticancer[8][9][10] |
Signaling Pathway Analysis: Calcineurin and TGF-β
This compound's inhibition of calcineurin directly impacts a critical signaling pathway for fungal virulence, stress response, and development.[2] Furthermore, the calcineurin pathway is known to intersect with other crucial cellular signaling cascades, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in a wide range of cellular processes.[11][12] Understanding these connections is vital for elucidating the full spectrum of a metabolite's biological effects.
Caption: Interplay between the Calcineurin and TGF-β signaling pathways.
Experimental Protocols
Objective comparison of fungal metabolites necessitates standardized experimental procedures. Below are detailed methodologies for key assays relevant to the analysis of this compound and similar compounds.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of calcineurin by quantifying the release of free phosphate from a specific phosphopeptide substrate.
Materials:
-
Purified Calcineurin
-
RII phosphopeptide substrate
-
Calcineurin Assay Buffer
-
Calmodulin
-
Test compounds (e.g., this compound, Cyclosporin A)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Calcineurin Assay Buffer, Calmodulin, and purified Calcineurin enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compounds (this compound, etc.) to the respective wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction by adding Malachite Green Reagent. This reagent will react with the free phosphate released, developing a green color.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using the phosphate standards. Calculate the amount of phosphate released in each sample and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13][14]
Caption: Experimental workflow for the calcineurin phosphatase activity assay.
Conclusion
This compound presents a compelling case for further investigation as a novel calcineurin inhibitor. Its unique dimeric benzofuran structure distinguishes it from established fungal-derived immunosuppressants like Cyclosporin A and Tacrolimus. While direct comparative data on its inhibitory potency is still emerging, the analysis of its structure and mechanism of action, alongside those of similar fungal metabolites, provides a solid foundation for future research. The experimental protocols and pathway diagrams included in this guide are intended to facilitate standardized and comprehensive evaluations of this compound and other promising fungal metabolites, ultimately aiding in the discovery and development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. A New Benzofuran Glycoside and Indole Alkaloids from a Sponge-Associated Rare Actinomycete, Amycolatopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Benchmarking Dibefurin: A Comparative Analysis Against Established Calcineurin Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of kinase and phosphatase inhibitors for biomedical research, Dibefurin has emerged as a noteworthy fungal metabolite with potential anticancer properties.[1] This guide provides a comprehensive performance comparison of this compound against the well-established calcineurin inhibitors, Cyclosporine A and Tacrolimus, offering researchers, scientists, and drug development professionals a data-driven overview to inform their research and development efforts.
This compound is recognized as an inhibitor of calcineurin phosphatase, a critical enzyme in various cellular signaling pathways, including T-cell activation.[1][2] Its mechanism of action, centered on the inhibition of this key phosphatase, positions it as a subject of interest for applications in immunosuppression and oncology. This comparison benchmarks this compound's performance against the industry-standard calcineurin inhibitors, Cyclosporine A and Tacrolimus, which are widely used as immunosuppressants in clinical practice.
Performance Data Summary
To facilitate a clear comparison of the inhibitory potency of this compound, Cyclosporine A, and Tacrolimus, the following table summarizes their reported half-maximal inhibitory concentration (IC50) values against calcineurin. Lower IC50 values are indicative of greater potency.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| This compound | Calcineurin Phosphatase | Data Not Available in Publicly Accessible Literature | - |
| Cyclosporine A | Calcineurin Phosphatase | ~19 µg/L (~15.8 nM) | [3] |
| Tacrolimus (FK506) | Calcineurin Phosphatase | Data Not Available in Provided Search Results | - |
Note: While the original study on this compound confirmed its inhibitory activity against calcineurin phosphatase, a specific IC50 value was not reported in the available abstract.[1] Similarly, a direct IC50 value for Tacrolimus was not found in the provided search results. The IC50 for Cyclosporine A is derived from a study on its immunosuppressive effects in vitro.[3]
Signaling Pathway and Mechanism of Action
This compound, Cyclosporine A, and Tacrolimus all target the calcineurin signaling pathway, which plays a crucial role in T-cell activation and other cellular processes. The diagram below illustrates the central role of calcineurin in this pathway and the points of inhibition by these compounds.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound, Cyclosporine A, and Tacrolimus on calcineurin phosphatase is typically performed using a biochemical assay. Below is a generalized protocol based on commonly cited methodologies.
Objective: To determine the in vitro inhibitory effect of test compounds on calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
Phosphorylated peptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., Tris-HCl, CaCl₂, MgCl₂, DTT)
-
Test compounds (this compound, Cyclosporine A, Tacrolimus) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green or other phosphate detection reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphorylated peptide substrate.
-
Inhibitor Addition: Add serial dilutions of the test compounds (this compound, Cyclosporine A, Tacrolimus) to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Enzyme Addition: Add recombinant calcineurin to each well to initiate the phosphatase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent such as Malachite Green. The absorbance is read using a plate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound presents itself as a promising calcineurin inhibitor with potential applications in cancer research. However, for a complete and direct comparison with the established inhibitors Cyclosporine A and Tacrolimus, further quantitative studies to determine its IC50 value against calcineurin are essential. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial in elucidating the relative potency and potential therapeutic advantages of this compound. Researchers are encouraged to perform head-to-head comparisons under identical experimental conditions to generate robust and directly comparable data.
References
Initial Findings on Dibefurin: A Comparative Analysis with Alternative Calcineurin and Kinase Inhibitors
An Overview of Dibefurin and its Emerging Role
This compound, a recently identified fungal metabolite, has garnered attention in the scientific community as a potent inhibitor of calcineurin phosphatase.[1] The initial discovery isolated this compound from the fungal culture AB 1650I-759 and pointed towards a unique dimeric structure.[1] While the primary research highlights its role as a calcineurin inhibitor, its broader biological activities, including potential kinase inhibition and anticancer properties, remain an active area of investigation. This guide aims to provide a comparative overview of this compound, based on its initial findings, and contrast it with established calcineurin and kinase inhibitors currently utilized in cancer research and therapy.
Comparative Analysis of Inhibitory Potency
A direct quantitative comparison of this compound with other inhibitors is challenging due to the limited publicly available data on its specific inhibitory concentrations (IC50) against calcineurin and various cancer cell lines. However, we can establish a comparative framework by examining the known potencies of well-characterized inhibitors.
Calcineurin Inhibitors
Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a crucial role in T-cell activation and has been implicated in the signaling pathways of various cancers.[2][3][4][5] Its inhibition can disrupt cancer cell proliferation and survival.
| Inhibitor | Target | IC50 Value | Cell Line/Conditions |
| This compound | Calcineurin Phosphatase | Not Reported | --- |
| Tacrolimus (FK506) | Calcineurin | ~0.2 µg/ml | Human Peripheral Blood Leukocytes |
| Cyclosporin A | Calcineurin | 65 nM | Rat Pancreatic Acinar Cells |
| Pimecrolimus | Calcineurin | Nanomolar Range | Human T Cells |
Note: The IC50 values are presented as reported in the respective studies and may not be directly comparable due to variations in experimental conditions.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that are crucial for cell signaling and growth. Many cancers are driven by the aberrant activity of specific kinases.
| Inhibitor | Primary Kinase Targets | IC50 Value (for primary target) | Representative Cancer Cell Line IC50 |
| This compound | Not Reported | Not Reported | Not Reported |
| Imatinib | BCR-ABL, c-Kit, PDGFR | 0.6 µM (v-Abl) | K562 (CML): 0.47 µM |
| Dasatinib | BCR-ABL, Src family kinases | <1 nM (Abl) | K562 (CML): 4.6 nM |
| Gefitinib | EGFR | 26-57 nM | H3255 (NSCLC): 40 nM |
Note: The IC50 values provided are representative examples and can vary significantly depending on the specific kinase and cancer cell line being tested.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its efficacy can be evaluated, the following diagrams illustrate the calcineurin signaling pathway and a general experimental workflow for inhibitor profiling.
Calcineurin Signaling Pathway in Cancer
Caption: Calcineurin signaling pathway in cancer cell proliferation.
Experimental Workflow for Inhibitor Profiling
Caption: General workflow for evaluating the efficacy of a new inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize calcineurin and kinase inhibitors. Specific parameters may need to be optimized for this compound and the chosen experimental system.
Calcineurin Phosphatase Activity Assay (Colorimetric)
Objective: To measure the in vitro inhibitory effect of a compound on calcineurin phosphatase activity.
Principle: This assay measures the amount of phosphate released from a specific substrate by calcineurin. The released phosphate is detected by a malachite green-based colorimetric reagent.
Materials:
-
Recombinant human calcineurin
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 0.5 µM Calmodulin)
-
Test compound (this compound or alternative)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, calcineurin, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the calcineurin substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Kinase Inhibition Assay (Luminescent)
Objective: To determine the in vitro inhibitory effect of a compound on the activity of a specific protein kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is quantified using a luciferase-based reaction that produces light.
Materials:
-
Recombinant kinase
-
Kinase substrate (specific to the kinase of interest)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound (this compound or alternative)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well microplate
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine the IC50 value.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (this compound or alternative)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specific period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a compound.
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound or alternative)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specific time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Principle: This flow cytometry-based assay uses propidium iodide (PI) to stain the cellular DNA. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Test compound (this compound or alternative)
-
Ethanol (70%, ice-cold)
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specific time (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents an intriguing new molecule with demonstrated calcineurin inhibitory activity. Its full therapeutic potential, particularly in the context of cancer, is yet to be fully elucidated. The comparative framework and experimental protocols provided in this guide offer a foundation for future research to rigorously evaluate this compound's efficacy against established calcineurin and kinase inhibitors. Further studies are imperative to determine its specific IC50 values, kinase inhibition profile, and its effects on various cancer cell lines. Such data will be crucial in validating the initial findings and positioning this compound as a potential candidate for further drug development.
References
- 1. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of calcineurin in cancer: many paths, one hub - Brun - Translational Cancer Research [tcr.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal and Handling of Dibefurin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Dibefurin, a fungal metabolite that functions as a calcineurin phosphatase inhibitor.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₈ | PubChem |
| Molecular Weight | 360.31 g/mol | MedchemExpress[1] |
| IUPAC Name | 2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.1²,⁹.0¹,¹³.0⁵,⁹]octadeca-4,12-diene-3,11,17,18-tetrone | PubChem |
| Description | A fungal metabolite that acts as an inhibitor of calcineurin phosphatase.[1][2] It is a dimeric compound isolated from a fungal culture.[2][3] | MedchemExpress, PubMed[1][2] |
| Appearance | Solid (Specific color not detailed in available literature) | N/A |
Health and Safety Information
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on general laboratory safety principles for handling fungal metabolites and enzyme inhibitors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Proper Disposal Procedures
As this compound is a research chemical with limited safety and environmental impact data, it should be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid this compound waste and any materials contaminated with this compound (e.g., weighing papers, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
The primary recommended method for the disposal of investigational compounds like this compound is incineration by a licensed hazardous waste disposal company.[4] This ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[4]
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.
-
Note: Do not dispose of this compound down the drain or in regular trash.[5]
Experimental Protocols
The following is a generalized protocol for a calcineurin phosphatase activity assay, a key experiment for studying the inhibitory effects of this compound. This protocol is based on commercially available kits and published research.[6][7][8]
Objective: To determine the inhibitory effect of this compound on calcineurin phosphatase activity.
Materials:
-
Purified active calcineurin enzyme
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
Phosphate standard solution
-
Malachite green reagent (for colorimetric detection of phosphate)
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions according to the manufacturer's instructions or established laboratory protocols. Create a serial dilution of the this compound stock solution to test a range of concentrations.
-
Set up the Assay Plate:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified calcineurin enzyme to all wells except for the negative control wells.
-
-
Initiate the Reaction: Add the calcineurin substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Terminate the Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the phosphatase activity to generate a colorimetric signal.
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of calcineurin inhibition for each concentration of this compound by comparing the activity in the presence of the inhibitor to the activity of the vehicle control.
-
Determine the IC₅₀ value of this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Signaling Pathway
This compound acts as an inhibitor of calcineurin, a key enzyme in the calcium-calcineurin signaling pathway. This pathway plays a crucial role in various cellular processes, including T-cell activation and gene transcription.[1][9][10]
Caption: Calcineurin signaling pathway and the inhibitory action of this compound.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. fda.gov [fda.gov]
- 6. abcam.com [abcam.com]
- 7. Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) | Abcam [abcam.com]
- 8. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Quantification of the Inhibition of Calcineurin by Protein Phosphatase Assay [digitalcommons.cwu.edu]
- 9. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
Essential Safety and Operational Guide for Handling Dibefurin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dibefurin. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent bioactive compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to personal protective equipment protocols is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Notes |
| General Laboratory Work | - Flame-resistant lab coat- ANSI Z87.1 compliant safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Closed-toe shoes and long pants | This is the minimum required PPE when in an area where this compound is handled.[1][2][3][4] |
| Handling Solid this compound | - All PPE for general laboratory work- N95 respirator or higher- Chemical splash goggles | Handling powdered forms of potent compounds poses an inhalation risk.[3] |
| Preparing this compound Solutions | - All PPE for general laboratory work- Chemical splash goggles- Face shield | A face shield should be worn in addition to safety goggles when there is a splash hazard.[1][2] |
| Risk of Significant Exposure | - All PPE for preparing solutions- Chemical-resistant gloves (e.g., Silver Shield) worn under nitrile gloves | For situations with a higher risk of direct contact, enhanced glove protection is necessary.[2] |
Operational Plans
Experimental Protocol: Preparing a this compound Solution
This protocol outlines the steps for safely preparing a solution of this compound. All procedures should be conducted within a certified chemical fume hood.
-
Preparation :
-
Don all required personal protective equipment as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: this compound solid, appropriate solvent, volumetric flask, weigh boat, spatula, and beaker.
-
-
Weighing this compound :
-
Tare the analytical balance with the weigh boat.
-
Carefully weigh the desired amount of solid this compound.
-
Record the exact weight.
-
-
Dissolution :
-
Place the weigh boat with this compound into a beaker.
-
Add a small amount of the chosen solvent to the beaker to dissolve the solid.
-
Gently swirl the beaker to aid dissolution.
-
-
Final Solution Preparation :
-
Carefully transfer the dissolved this compound solution into the appropriate volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add solvent to the volumetric flask until the meniscus reaches the calibration mark.[5][6][7]
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Labeling and Storage :
-
Label the volumetric flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under appropriate conditions as specified by the manufacturer.
-
Experimental Workflow: Preparing a this compound Solution
Caption: Workflow for the safe preparation of a this compound solution.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and compatible hazardous waste container. | Collect all solid waste, including contaminated weigh boats and paper, in a designated container. |
| Liquid this compound Waste | Labeled, sealed, and compatible hazardous waste container (e.g., glass for most solvents). | Segregate waste by solvent compatibility. Do not mix incompatible waste streams.[8][9] |
| Contaminated Sharps | Puncture-resistant sharps container labeled as hazardous waste. | Dispose of any needles or other sharps used for handling this compound in a designated sharps container. |
| Contaminated PPE | Labeled hazardous waste bag. | All disposable PPE that has come into contact with this compound should be disposed of as hazardous waste. |
General Disposal Guidelines :
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[10]
-
Waste containers should be kept closed except when adding waste.
-
Store hazardous waste in a designated satellite accumulation area.[10]
-
Arrange for waste pickup through your institution's Environmental Health and Safety department.
Emergency Procedures: Chemical Spill
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Logical Workflow for Handling a this compound Spill
Caption: Logical workflow for responding to a this compound spill.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. Preparing Chemical Solutions [sciencecompany.com]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. acewaste.com.au [acewaste.com.au]
- 9. gaiaca.com [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
